(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the cyclopropylmethyl group, and the attachment of the fluorinated phenylmethyl group. Common reagents used in these steps include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets within the body. This compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Trimethoxyphenylsilane: A phenylsilane derivative with methoxy groups
Uniqueness
What sets (1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one apart is its unique bicyclic structure and the presence of both cyclopropylmethyl and fluorinated phenylmethyl groups. These features contribute to its distinct chemical properties and potential for diverse applications.
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4N2O/c20-15-4-6-17(19(21,22)23)14(7-15)10-24-9-13-3-5-16(11-24)25(18(13)26)8-12-1-2-12/h4,6-7,12-13,16H,1-3,5,8-11H2/t13-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOLXZUWXNCIOR-XJKSGUPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)CC4=C(C=CC(=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)CC4=C(C=CC(=C4)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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